molecular formula C14H28N4O5 B11711871 2-(13-Carbamoylmethyl-1,4,10-trioxa-7,13-diaza-cyclopentadec-7-yl)-acetamide

2-(13-Carbamoylmethyl-1,4,10-trioxa-7,13-diaza-cyclopentadec-7-yl)-acetamide

Cat. No.: B11711871
M. Wt: 332.40 g/mol
InChI Key: YLFVLWDZNDUQGG-UHFFFAOYSA-N
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Description

2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE typically involves a multi-step process. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

The use of nonmetallic regenerable reagents and catalysts such as DBU for CO2 capture and conversion into carbamates is a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-(16-CARBAMOYLMETHYL-1,4,10,13-TETRAOXA-7,16-DIAZA-CYCLOOCTADEC-7-YL)-ACETAMIDE
  • 2-[(氨基甲酰基甲基)氨基]乙酰胺

Uniqueness

2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is unique due to its specific structure, which includes multiple functional groups and a complex ring system. This structure provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H28N4O5

Molecular Weight

332.40 g/mol

IUPAC Name

2-[13-(2-amino-2-oxoethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetamide

InChI

InChI=1S/C14H28N4O5/c15-13(19)11-17-1-5-21-6-2-18(12-14(16)20)4-8-23-10-9-22-7-3-17/h1-12H2,(H2,15,19)(H2,16,20)

InChI Key

YLFVLWDZNDUQGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1CC(=O)N)CC(=O)N

Origin of Product

United States

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